molecular formula C11H16N4O B2847591 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide CAS No. 2327049-33-0

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide

Cat. No.: B2847591
CAS No.: 2327049-33-0
M. Wt: 220.276
InChI Key: KFIFDZIZRYTZQB-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives

Preparation Methods

The synthesis of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide typically involves the reaction of 6-Methylpyrazin-2-amine with piperidine-4-carboxylic acid. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as palladium on carbon. The crude product is then purified using column chromatography to obtain the desired compound .

Chemical Reactions Analysis

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with various functional groups.

    Cyclization: The compound can undergo cyclization reactions to form different cyclic derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidine derivatives .

Scientific Research Applications

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chemical intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.

    Medicine: Research is ongoing to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

    Industry: It is used in the development of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives, including this compound, are known to interact with various receptors and enzymes, leading to different biological effects. The exact interactions and resulting changes depend on the specific structure of the compound and its target. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:

  • 1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde
  • 1-(6-Methylpyrazin-2-yl)piperidin-4-ol

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-8-6-13-7-10(14-8)15-4-2-9(3-5-15)11(12)16/h6-7,9H,2-5H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIFDZIZRYTZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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